molecular formula C24H19NO7 B3582286 3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one

Cat. No.: B3582286
M. Wt: 433.4 g/mol
InChI Key: ILKKYRPYJQVTAK-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

The synthesis of 3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-ethoxyphenoxy group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using a suitable base such as potassium carbonate.

    Attachment of the 4-nitrophenylmethoxy group: This can be accomplished through a nucleophilic substitution reaction using 4-nitrobenzyl chloride and a base like sodium hydride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as fluorescence, conductivity, and catalytic activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction pathways.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound can interact with enzymes or receptors involved in various biological processes, modulating their activity and leading to specific physiological effects.

    Modulation of signaling pathways: The compound can influence signaling pathways by affecting the expression or activity of key proteins, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7/c1-2-29-20-5-3-4-6-21(20)32-23-15-31-22-13-18(11-12-19(22)24(23)26)30-14-16-7-9-17(10-8-16)25(27)28/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKKYRPYJQVTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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